molecular formula C10H7ClN2O2 B8588398 6-Chloro-3-methyl-5-nitroquinoline CAS No. 919994-47-1

6-Chloro-3-methyl-5-nitroquinoline

Cat. No. B8588398
M. Wt: 222.63 g/mol
InChI Key: DXBSRXOKDVSOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07781438B2

Procedure details

To a solution of 6-chloro-3-methylquinoline (6.3 g, 35.6 mmol) in concentrated H2SO4 (22 mL) was added dropwise a solution of KNO3 (3.77 g, 37.2 mmol) in concentrated H2SO4 (22 mL) at 0° C. Care was taken that the temperature of the reaction mixture did not rise above 10° C. The reaction mixture was stirred for 1 h at 0° C. and 12 h at room temperature. It was then poured onto ice (150 g) and rendered basic (pH=10) with a 33% aqueous ammonia solution. A dark yellow precipitate was formed, which was filtered off, thoroughly rinsed with water and dried in vacuo to afford the title compound as a brown solid (7.1 g, 31.9 mmol, 90%). 1H NMR (400 MHz, CDCl3, 298 K): δ=8.89 (s, 1H), 8.20 (d, J=9.0 Hz, 1H), 7.82 (s, 1H), 7.72 (s, 1H), 2.59 (s, 3H). MS (ES+): 223 (M(C10H735ClN2O2)+H)+.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
3.77 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([CH3:12])=[CH:5]2.[N+:13]([O-])([O-:15])=[O:14].[K+].N>OS(O)(=O)=O>[Cl:1][C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([CH3:12])=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC=1C=C2C=C(C=NC2=CC1)C
Name
KNO3
Quantity
3.77 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
22 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
22 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at 0° C. and 12 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 10° C
ADDITION
Type
ADDITION
Details
It was then poured onto ice (150 g)
CUSTOM
Type
CUSTOM
Details
A dark yellow precipitate was formed
FILTRATION
Type
FILTRATION
Details
which was filtered off
WASH
Type
WASH
Details
thoroughly rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C(=C2C=C(C=NC2=CC1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.9 mmol
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.